molecular formula C19H12ClN5O5 B2803201 methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate CAS No. 477890-11-2

methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate

Cat. No.: B2803201
CAS No.: 477890-11-2
M. Wt: 425.79
InChI Key: HLGGRJMWNIGCBA-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate is a useful research compound. Its molecular formula is C19H12ClN5O5 and its molecular weight is 425.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Compounds related to methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate have been synthesized and structurally characterized through single crystal diffraction, revealing isostructural properties with triclinic symmetry. The molecules exhibit planar conformations except for certain groups which are oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial Activity

  • Similar compounds have demonstrated potent antimicrobial properties. For instance, specific derivatives with 4-chlorophenyl and 4-nitrophenyl substituents have shown marked inhibition of bacterial and fungal growth, comparable to standard treatments (Reddy et al., 2010).

Antibacterial Potential

  • A range of thiadiazoles and triazolin-thiones derived from similar compounds have been synthesized and evaluated for their antibacterial activity. These new compounds have provided support for potential applications in combating bacterial infections (Sun et al., 1999).

Crystal Structure Analysis

  • Studies on the crystal structure of related compounds have provided insights into their molecular conformations and packing, which is stabilized by interactions such as intermolecular hydrogen bonding. This information is crucial for understanding their physical and chemical properties (Dong & Huo, 2009).

Applications in Biomedical Fields

  • The coordination behaviors of similar compounds towards different rhenium cores have been investigated, revealing their potential as multidentate ligands. This has implications for their use in biomedical applications, including radiopharmaceuticals (Wang et al., 2017).

Properties

IUPAC Name

methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)triazol-4-yl]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O5/c1-29-19(26)16-17(13-4-2-3-5-14(13)20)22-30-18(16)15-10-24(23-21-15)11-6-8-12(9-7-11)25(27)28/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGGRJMWNIGCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C3=CN(N=N3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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